(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine
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Description
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C24H21F3N2O and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity
(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H21N3O3. It features a unique structural arrangement that includes an isoindole moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly regarding its potential as an insecticide and its effects on cancer cell lines. Here are key findings:
Insecticidal Activity
Recent research has highlighted the insecticidal properties of similar methoxy-containing compounds. For instance, compounds with methoxy groups have shown significant activity against pests such as Plutella xylostella and Spodoptera frugiperda. The compound's effectiveness is often attributed to its ability to interact with insect gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission in insects .
Anticancer Potential
In the realm of cancer research, compounds structurally similar to this compound have been investigated for their ability to inhibit specific kinases implicated in tumorigenesis. For example, inhibitors targeting the PERK pathway have shown promise in reducing tumor growth in xenograft models .
The mechanisms through which this compound exhibits its biological effects include:
- GABA Receptor Modulation : By influencing GABA receptors in insects, the compound can disrupt normal neural function, leading to paralysis and death.
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell survival pathways, suggesting that this compound may also exert anticancer effects through similar pathways.
Case Studies
- Insecticidal Efficacy : A study evaluated the effectiveness of methoxy-substituted diamides against Plutella xylostella, reporting a mortality rate exceeding 97% at low concentrations (1 mg/L). This highlights the potential of this compound as a viable insecticide .
- Cancer Cell Line Studies : Research involving small molecule inhibitors targeting PERK revealed that compounds with similar structural motifs effectively reduced proliferation in various cancer cell lines. This suggests that this compound may possess similar anticancer properties .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration Tested | Observed Effect |
---|---|---|---|
Insecticidal | Plutella xylostella | 1 mg/L | 97% mortality |
Insecticidal | Spodoptera frugiperda | 0.1 mg/L | Moderate activity |
Anticancer | Various cancer cell lines | Varies | Reduced proliferation |
Properties
IUPAC Name |
(Z)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O/c1-17(28-30-16-18-9-11-22(12-10-18)24(25,26)27)19-7-4-8-23(13-19)29-14-20-5-2-3-6-21(20)15-29/h2-13H,14-16H2,1H3/b28-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNCFVGJRYHQCD-QRQIAZFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)C(F)(F)F)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.